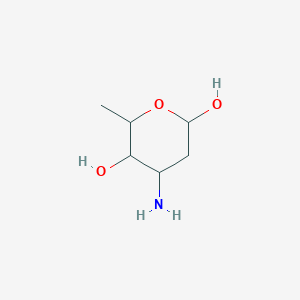
N-(3-Methoxy-benzyl)-guanidine
Descripción general
Descripción
N-(3-Methoxy-benzyl)-guanidine, also known as MBG, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Bicyclic guanidine-catalyzed asymmetric Michael additions : N-benzylic α-branched succinimides, similar to N-(3-Methoxy-benzyl)-guanidine, have been used in bicyclic guanidine-catalyzed Michael addition reactions. These reactions produce oxindole derivatives with a quaternary carbon chiral center at the 3-position with high yields and selectivity (Li et al., 2012).
Antimicrobial and Antioxidant Activities
- Benzothiazolyl guanidinyl derivatives : Compounds containing guanidine groups, similar to N-(3-Methoxy-benzyl)-guanidine, have shown significant antimicrobial and antioxidant activities. These derivatives exhibit moderate to potent activity against various microorganisms and have notable antioxidant properties (Bhat et al., 2017).
Radiotherapeutic Applications
- Synthesis of radiotherapeutic analogues : Analogues of N-(3-Methoxy-benzyl)-guanidine, such as Meta-iodo benzyl guanidine (MIBG), have been used in the diagnosis and therapy of various tumors. These analogues can be radiolabeled for scanning and treatment purposes (Poursharifi & Shahi, 2015).
Ligand Synthesis in Organometallic Chemistry
- Guanidinate ligands in organometallic complexes : Guanidine derivatives, including those structurally related to N-(3-Methoxy-benzyl)-guanidine, have been utilized in the synthesis of organometallic complexes. These complexes have applications in catalysis and material science (Elorriaga et al., 2012).
DNA/Protein Binding and Cytotoxicity
- Copper(II) complexes with guanidine ligands : N-(3-Methoxy-benzyl)-guanidine analogues have been explored as ligands in copper(II) complexes. These complexes show significant DNA and protein binding properties and cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Jeyalakshmi et al., 2014).
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-4-2-3-7(5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFFQZOYSMLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428336 | |
| Record name | N-(3-Methoxy-benzyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxy-benzyl)-guanidine | |
CAS RN |
46228-51-7 | |
| Record name | N-(3-Methoxy-benzyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)


![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/no-structure.png)



![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)



![2-[(E)-3,3,3-trichloroprop-1-enyl]quinoxaline](/img/structure/B1624119.png)

